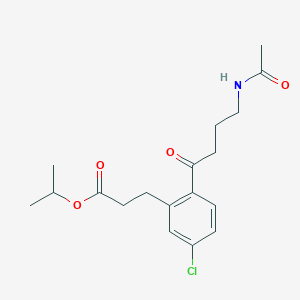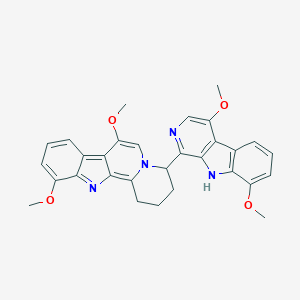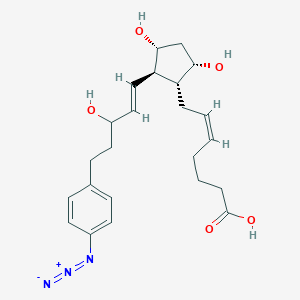
1-メチル-3-プロピルイミダゾリウムヨージド
概要
説明
1-Methyl-3-propylimidazolium iodide is a type of ionic liquid compound, characterized by its unique properties such as high thermal stability and electrical conductivity. It is a colorless solid that is soluble in water and various organic solvents
科学的研究の応用
1-Methyl-3-propylimidazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Electrochemistry: The compound is employed as an electrolyte in dye-sensitized solar cells, enhancing their efficiency and stability.
Material Science: It is used in the synthesis of advanced materials, including nanomaterials and polymers.
Biology and Medicine:
作用機序
Target of Action
1-Methyl-3-propylimidazolium iodide (MPII) is an ionic liquid compound . Its primary targets are the chemical reactions and processes where it acts as a solvent, electrolyte, and catalyst .
Mode of Action
MPII interacts with its targets by facilitating chemical reactions and processes. It provides a medium for reactions to occur, enhances the conductivity of the system, and accelerates the reaction rate .
Biochemical Pathways
MPII affects various biochemical pathways, including catalytic reactions, ionic liquid electrolytes, metal electrodeposition, electrochemical synthesis, and organic synthesis . The downstream effects of these pathways include enhanced reaction rates, improved conductivity, and efficient synthesis of desired products .
Result of Action
The molecular and cellular effects of MPII’s action are primarily observed in its role as a solvent, electrolyte, and catalyst. It contributes to the successful completion of chemical reactions and processes, leading to the efficient production of desired outcomes .
生化学分析
Biochemical Properties
It is known that it can be used in catalytic reactions, ionic liquid electrolytes, metal electrodeposition, electrochemical synthesis, and organic synthesis . It can serve as a solvent, electrolyte, and alternative to catalysts, and is widely used in chemical reactions and material synthesis .
Cellular Effects
It has been used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells
Molecular Mechanism
It is known to interact with other molecules in the context of dye-sensitized solar cells
Temporal Effects in Laboratory Settings
It is known to have good thermal stability , suggesting that it may have stable effects over time
準備方法
1-Methyl-3-propylimidazolium iodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide . The reaction typically occurs under solvent-free conditions in a stainless steel autoclave lined with polytetrafluoroethylene, ensuring high purity and nearly complete conversion of 1-methylimidazole . This method is not only efficient but also environmentally friendly.
化学反応の分析
1-Methyl-3-propylimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Methyl-3-propylimidazolium iodide can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Hexyl-3-methylimidazolium iodide
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, viscosity, and overall performance in various applications . The unique combination of thermal stability and electrical conductivity makes 1-methyl-3-propylimidazolium iodide particularly suitable for applications in dye-sensitized solar cells and other electrochemical devices.
特性
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCMUVGRRDWTDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049207 | |
| Record name | 1-Methyl-3-propylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-18-5 | |
| Record name | 1-Methyl-3-propylimidazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119171-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-propylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methyl-3-propylimidazolium iodide?
A1: 1-Methyl-3-propylimidazolium iodide, often abbreviated as [C3mim][I], has the molecular formula C7H13IN2 and a molecular weight of 252.11 g/mol.
Q2: Are there spectroscopic data available that characterize 1-Methyl-3-propylimidazolium iodide?
A2: Yes, various spectroscopic techniques have been employed to characterize [C3mim][I]. These include:
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR studies reveal the vibrational modes of the imidazolium ring, alkyl chains, and the iodide anion, providing insights into intermolecular interactions and structural changes upon mixing with other components. [, , , , ]
- Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, particularly concerning the vibrational modes of the polyiodide species formed when iodine is added to [C3mim][I]. [, ]
- X-ray Diffraction (XRD): XRD studies help understand the crystalline structure of [C3mim][I] in its pure form and within composite materials. These studies also reveal structural changes under high pressure. [, , ]
Q3: What is the thermal stability of [C3mim][I]?
A3: Thermogravimetric analysis (TGA) indicates that [C3mim][I] exhibits good thermal stability up to approximately 300 °C. []
Q4: How does the addition of iodine impact the properties of [C3mim][I]?
A4: The addition of iodine (I2) to [C3mim][I] leads to the formation of polyiodide species (I3−, I5−, etc.), dramatically impacting the physicochemical properties. These include:
- Viscosity: Viscosity increases significantly with increasing iodine concentration, particularly above a threshold of 3.9 M, due to the formation of a viscoelastic phase driven by polyiodide interactions. [, , ]
- Conductivity: Despite increased viscosity, charge transport remains surprisingly efficient due to a combination of Grotthuss-type bond exchange and ionic conduction mechanisms. [, ]
- Phase Behavior: The phase diagram of [C3mim][I] is significantly altered by iodine. At high iodine concentrations, a crystalline phase emerges at reduced temperatures, followed by a nematic phase and potentially even mesophases with enhanced polyiodide ordering. [, ]
Q5: Is [C3mim][I] compatible with polymer electrolytes?
A5: Yes, [C3mim][I] exhibits good compatibility with various polymers, making it suitable for quasi-solid-state electrolyte applications. Some examples include:
- Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP): [C3mim][I] has been successfully incorporated into PVDF-HFP matrices, resulting in enhanced ionic conductivity and improved performance in dye-sensitized solar cells (DSSCs). [, , , ]
- Poly(ethylene oxide) (PEO): Blending [C3mim][I] with PEO and other additives like LiI and nano-TiO2 leads to increased ionic conductivity, demonstrating its potential for quasi-solid-state DSSCs. [, ]
- Other polymers: Research has also explored the use of [C3mim][I] in conjunction with polymers like poly(1-vinylpyrrolidone-co-vinyl acetate) (P(VP-co-VAc)), rice starch, and chitosan, demonstrating its versatility in creating quasi-solid-state electrolytes for various applications. [, , ]
Q6: What are the main applications of [C3mim][I]?
A6: [C3mim][I] is primarily investigated as a key component in electrolytes for electrochemical devices, particularly DSSCs. It serves as a source of iodide ions (I−) for the I−/I3− redox couple, essential for charge transport within the cell. [, , , , , ]
Q7: How does the alkyl chain length of the imidazolium cation affect the properties of the ionic liquid electrolyte?
A7: Research shows that the length of the alkyl chain on the imidazolium cation significantly influences the electrolyte's physicochemical properties and, consequently, the performance of the DSSC.
- Viscosity: Longer alkyl chains typically lead to increased viscosity due to stronger van der Waals interactions between the cations. []
- Conductivity: While higher viscosity can hinder ionic mobility, the relationship between alkyl chain length and conductivity is not always straightforward and depends on other factors like the anion and the presence of additives. [, , ]
- DSSC Performance: Studies have explored the impact of different imidazolium cations, including 1-ethyl-3-methylimidazolium, 1-butyl-3-methylimidazolium, and 1-hexyl-3-methylimidazolium, on DSSC performance. The optimal cation choice depends on the specific cell design and operating conditions. [, , , , , ]
Q8: How does the presence of [C3mim][I] affect the performance of dye-sensitized solar cells (DSSCs)?
A8: [C3mim][I] plays a crucial role in enhancing DSSC performance by:
- Ionic Conductivity: [C3mim][I] contributes significantly to the ionic conductivity of the electrolyte, facilitating efficient charge transport within the cell. [, , ]
- Dye Regeneration: As part of the I−/I3− redox couple, [C3mim][I] helps regenerate the oxidized dye molecules after electron injection into the TiO2 photoanode. [, ]
- Stability: Incorporating [C3mim][I] into polymer electrolytes can improve the long-term stability of DSSCs, making them more suitable for practical applications. [, , ]
Q9: Have computational methods been used to study [C3mim][I]?
A9: Yes, computational chemistry has been employed to gain deeper insights into the properties and behavior of [C3mim][I]. Some examples include:
- Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure of [C3mim][I] and to understand its interactions with metal surfaces in the context of corrosion inhibition. []
- Molecular Dynamic (MD) Simulations: MD simulations provide valuable information about the dynamics and interactions of [C3mim][I] at the molecular level, aiding in understanding its behavior in different environments and mixtures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)











